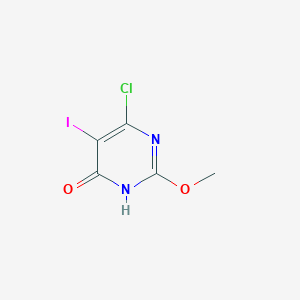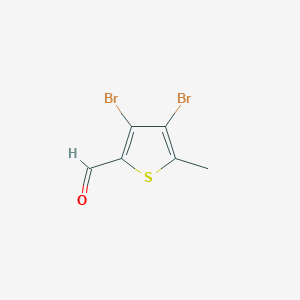
3,4-Dibromo-5-methyl-2-thiophene aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-methyl-2-thiophene aldehyde is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms and an aldehyde group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-2-thiophene aldehyde typically involves the bromination of 5-methyl-2-thiophene aldehyde. The reaction is carried out by dissolving 5-methyl-2-thiophene aldehyde in acetic acid and adding bromine slowly at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-methyl-2-thiophene aldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3,4-Dibromo-5-methyl-2-thiophene carboxylic acid.
Reduction: 3,4-Dibromo-5-methyl-2-thiophene methanol.
Scientific Research Applications
3,4-Dibromo-5-methyl-2-thiophene aldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-methyl-2-thiophene aldehyde in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,5-Dibromo-3-methylthiophene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-5-methyl-2-thiophene aldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the thiophene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6H4Br2OS |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
3,4-dibromo-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Br2OS/c1-3-5(7)6(8)4(2-9)10-3/h2H,1H3 |
InChI Key |
UROATTXPFLNJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)

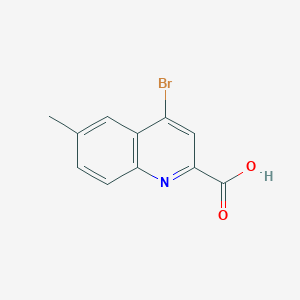

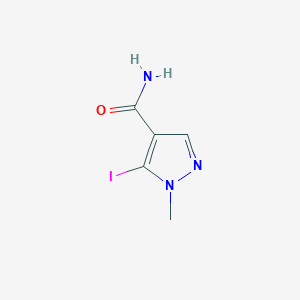
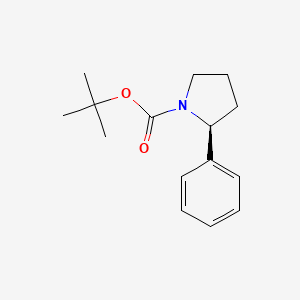
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
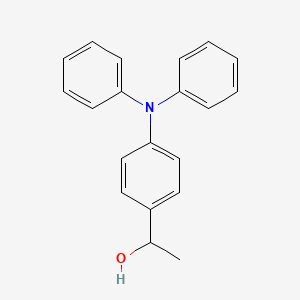
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
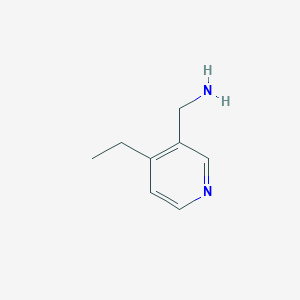
![2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)

